Cas no 58239-89-7 (2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)-)

58239-89-7 structure
상품 이름:2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)-
2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)- 화학적 및 물리적 성질
이름 및 식별자
-
- 2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)-
- Moxazocine
- levo-BL 4566
- Moxazocina
- Moxazocinum
- UNII-BNB57S7DWT
- (1S,9R,13R)-10-(cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
- DTXSID80866681
- D05083
- AKOS040747183
- 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R-(2alpha,6alpha,11R*))-
- (-)-(2R,6S,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-5-methyl-2,6-methano-3-benzazocin-8-ol
- MOXAZOCINE [INN]
- Moxazocine [USAN:INN]
- 2,6-METHANO-3-BENZAZOCIN-8-OL, 3-(CYCLOPROPYLMETHYL)-1,2,3,4,5,6-HEXAHYDRO-11-METHOXY-6-METHYL-, (2R-(2.ALPHA.,6.ALPHA.,11R*))-
- CHEMBL2107102
- NS00122299
- 58239-89-7
- MOXAZOCINE [USAN]
- (-)-(2R,6S,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-2,6-methano-3-benzazocin-8-ol
- Q6927482
- LEVO-BL-4566
- (-)-Moxazocine
- Moxazocine (USAN/INN)
- (-)-Moxazocine; Levo-BL 4566
- 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropyl-methyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-,(2R-(2alpha,6alpha,11R*))-
- BNB57S7DWT
-
- 인치: InChI=1S/C18H25NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)21-2)9-13-5-6-14(20)10-15(13)18/h5-6,10,12,16-17,20H,3-4,7-9,11H2,1-2H3/t16-,17+,18+/m1/s1
- InChIKey: IOZWXJXXVLARQC-SQNIBIBYSA-N
- 미소: CC12CCN(C(C1OC)CC3=C2C=C(C=C3)O)CC4CC4
계산된 속성
- 정밀분자량: 287.18900
- 동위원소 질량: 287.188529040g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 21
- 회전 가능한 화학 키 수량: 3
- 복잡도: 397
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 3
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 토폴로지 분자 극성 표면적: 32.7Ų
실험적 성질
- PSA: 32.70000
- LogP: 2.64320
2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)- 관련 문헌
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
58239-89-7 (2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-, (2R,6S,11R)-) 관련 제품
- 2034614-79-2(2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(dimethylamino)pyridin-3-yl]methyl}acetamide)
- 879946-74-4(2-3-(dimethylamino)propyl-1-(4-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
- 95904-85-1(3-tert-butylcyclobut-2-enone)
- 2097915-97-2(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide)
- 136552-06-2((2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid)
- 2223030-58-6(5-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester)
- 906784-38-1(N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide)
- 2171739-52-7(4-(dimethylamino)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobutanoic acid)
- 2034523-39-0(2-(4-chlorophenoxy)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one)
- 33350-74-2(1-nitro-4-(1-phenylethyl)benzene)
추천 공급업체
Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량
